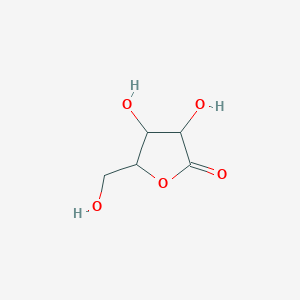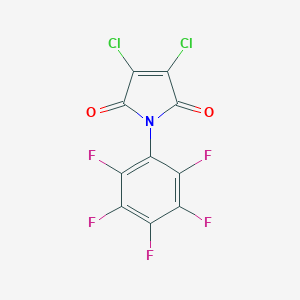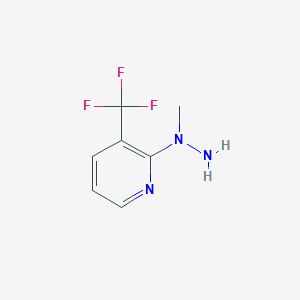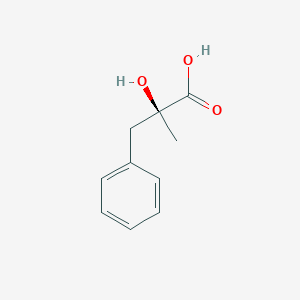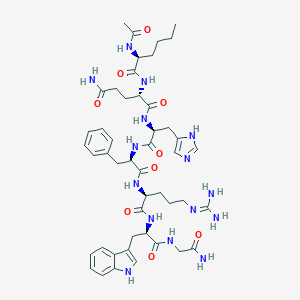
6-Methoxy-2-phenylquinoline-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a carbonyl chloride group at the 4-position, a methoxy group at the 6-position, and a phenyl group at the 2-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- typically involves the chlorination of 4-quinolinecarboxylic acid derivatives. The reaction conditions often require the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
Amides and Esters: These are the major products formed from nucleophilic substitution reactions involving amines and alcohols, respectively.
Oxidized and Reduced Quinoline Derivatives: These are formed from oxidation and reduction reactions of the quinoline ring.
Applications De Recherche Scientifique
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolinecarbonyl chloride,6-methoxy-2-methyl-: Similar structure but with a methyl group instead of a phenyl group at the 2-position.
4-Quinolinecarbonyl chloride,6-methoxy-2-ethyl-: Similar structure but with an ethyl group instead of a phenyl group at the 2-position.
Uniqueness
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is unique due to the presence of the phenyl group at the 2-position, which can influence its reactivity and the types of derivatives formed .
Propriétés
Numéro CAS |
174636-82-9 |
|---|---|
Formule moléculaire |
C17H12ClNO2 |
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
6-methoxy-2-phenylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-7-8-15-13(9-12)14(17(18)20)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
JXANKJLPNXHURP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
Synonymes |
4-QUINOLINECARBONYL CHLORIDE,6-METHOXY-2-PHENYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


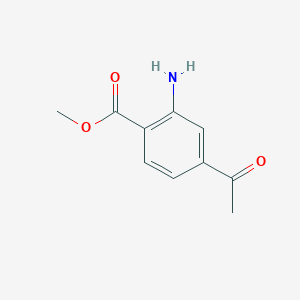
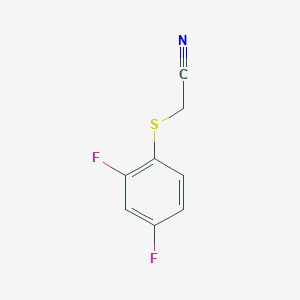
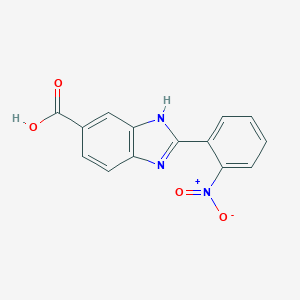
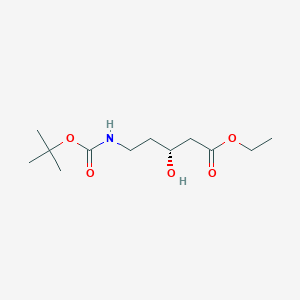
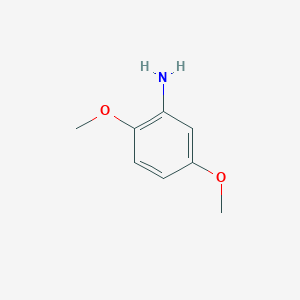
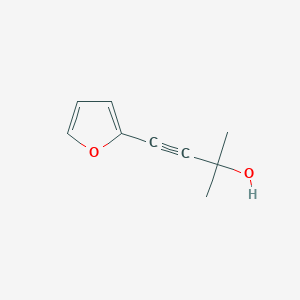
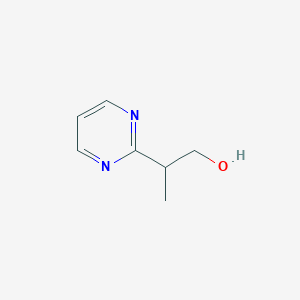
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
